molecular formula C12H12F3N3O B15116446 N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide

Cat. No.: B15116446
M. Wt: 271.24 g/mol
InChI Key: XFVGIBCWQGFYBT-UHFFFAOYSA-N
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are present in various bioactive compounds such as antiulcer, antihypertensive, anticoagulant, and anticancer agents . This compound is characterized by the presence of a benzimidazole ring fused to a butanamide moiety with trifluoromethyl substitution.

Preparation Methods

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide typically involves the reaction of 1H-1,3-benzodiazole with a suitable butanamide derivative under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C12H12F3N3O

Molecular Weight

271.24 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C12H12F3N3O/c13-12(14,15)6-5-11(19)16-7-10-17-8-3-1-2-4-9(8)18-10/h1-4H,5-7H2,(H,16,19)(H,17,18)

InChI Key

XFVGIBCWQGFYBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC(F)(F)F

Origin of Product

United States

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